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Compound of Interest

Compound Name: 2,3-Quinolinedicarboxylic acid

Cat. No.: B1215119

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,3-
Quinolinedicarboxylic acid (CAS No. 643-38-9), a key intermediate in the synthesis of
various chemical compounds, including herbicides.[1][2] This document compiles available
mass spectrometry and infrared spectroscopy data, alongside predicted Nuclear Magnetic
Resonance (NMR) characteristics. It also outlines typical experimental protocols for acquiring
such data and visualizes relevant chemical pathways.

Core Spectroscopic Data

The following sections present the available and predicted spectroscopic data for 2,3-
Quinolinedicarboxylic acid in a structured format to facilitate analysis and comparison.

Mass Spectrometry

Mass spectrometry data is crucial for determining the molecular weight and fragmentation
pattern of a compound. The data presented below was obtained using Liquid Chromatography-
Mass Spectrometry (LC-MS) with Electrospray lonization (ESI) in negative mode.[3]

Table 1: LC-MS Fragmentation Data for 2,3-Quinolinedicarboxylic acid[3]
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Precursor lon Adduct Fragmentation Key Fragment Relative
(m/z) Mode lons (m/z) Abundance
216.0302 [M-H]~ HCD 172.0405 999
128.0506 996

144.0456 163

m/z: mass-to-charge ratio HCD: Higher-energy C-trap Dissociation

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their absorption
of infrared radiation. Carboxylic acids typically show a very broad O-H stretch and a strong
C=0 stretch.[4][5]

Table 2: Characteristic IR Absorption Bands for 2,3-Quinolinedicarboxylic acid

Wavenumber (cm~?) Functional Group Description

Very broad stretch,
3300-2500 O-H (Carboxylic Acid) characteristic of hydrogen-
bonded dimers.[4][5]

1760-1690 C=0 (Carboxylic Acid) Strong carbonyl stretch.[4][5]
1320-1210 C-O Stretch.
1440-1395 & 950-910 O-H Bend.

Note: Specific peak values from the experimental spectrum are not detailed in the available
public data. The ranges are typical for carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment
of atoms. While specific experimental NMR data for 2,3-Quinolinedicarboxylic acid is not
readily available in public databases, predictions for *H and 3C NMR chemical shifts can be
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made based on the known effects of substituents on aromatic rings and the typical shifts for
quinoline derivatives.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals for the five protons on the quinoline ring
system. The protons on the benzene portion of the ring (H-5, H-6, H-7, H-8) will likely appear in
the aromatic region, while the H-4 proton, being on the pyridine ring and adjacent to a
carboxylic acid group, will also be in this region but its exact shift will be influenced by the
electron-withdrawing nature of the adjacent carboxyl group. The carboxylic acid protons are
expected to be significantly downfield.

Table 3: Predicted *H NMR Chemical Shifts for 2,3-Quinolinedicarboxylic acid

Predicted Chemical Shift

Proton Multiplicity
(3, ppm)

H-4 8.0-8.5 S

H-5, H-8 7.8-8.2 d

H-6, H-7 75-79 m

COOH 12.0-14.0 brs

s: singlet, d: doublet, m: multiplet, br s: broad singlet. Predictions are based on general values
for aromatic and carboxylic acid protons.[4][5]

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to show 11 distinct signals, corresponding to the 11
carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid groups are
expected to be the most downfield.

Table 4: Predicted 3C NMR Chemical Shifts for 2,3-Quinolinedicarboxylic acid
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Carbon Predicted Chemical Shift (8, ppm)
C=0 (Carboxylic Acids) 165 - 185
Aromatic Carbons 120 - 150

Predictions are based on typical chemical shift ranges for carboxylic acid and aromatic
carbons.[4][5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Mass Spectrometry (LC-MS)

Sample Preparation: A dilute solution of 2,3-Quinolinedicarboxylic acid is prepared in a
suitable solvent, such as a mixture of water and methanol.

Chromatographic Separation: The sample is injected into a liquid chromatography system. A
common column choice is a C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 um,
2.1x150mm).[3] A gradient elution with solvents like water and acetonitrile, often with a small
amount of formic acid, is used to separate the analyte.

Mass Analysis: The eluent from the LC system is introduced into the mass spectrometer. For
the data presented, a Q Exactive Orbitrap mass spectrometer with electrospray ionization
(ESI) in negative ion mode was used.[3]

Data Acquisition: The instrument is set to acquire full scan mass spectra and fragmentation
data (MS/MS) using a technique like Higher-energy C-trap Dissociation (HCD).[3]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on
the ATR crystal (e.g., diamond). Pressure is applied to ensure good contact. The IR
spectrum is then recorded.

KBr Pellet Method: A small amount of the sample is finely ground with potassium bromide
(KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The
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pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated
solvent (e.g., DMSO-ds or CDCIs3) in an NMR tube. Tetramethylsilane (TMS) is typically
added as an internal standard.

e Instrument Setup: The NMR tube is placed in the spectrometer (e.g., a 400 MHz instrument).
[6] The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

o Data Acquisition: *H and 3C NMR spectra are acquired. Standard pulse sequences are used
for both one-dimensional and, if necessary, two-dimensional NMR experiments (e.g., COSY,
HSQC, HMBC) to aid in signal assignment.

Visualizations

The following diagrams illustrate a key synthetic application and a relevant biological pathway
involving a structural analog of 2,3-Quinolinedicarboxylic acid.

Imazaquin Synthesis Workflow

2,3-Quinolinedicarboxylic acid }ﬂmb{ Quinoline-2,3-dicarboxylic anhydride }wb{ 2-Carbamoyl-quinoline-3-carboxylic acid }—CMM

Click to download full resolution via product page

Caption: Synthesis workflow of the herbicide Imazaquin from 2,3-Quinolinedicarboxylic acid.
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Caption: Simplified Kynurenine pathway showing the role of Quinolinic acid, a structural analog
of 2,3-Quinolinedicarboxylic acid, as an NMDA receptor agonist.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.chembk.com/en/chem/QUINOLINE-2,3-DICARBOXYLIC%20ACID
https://www.nbinno.com/article/herbicides/the-role-of-quinoline-2-3-dicarboxylic-acid-in-modern-herbicide-manufacturing-kn
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Quinolinedicarboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Quinolinedicarboxylic-acid
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-carboxylic-acids-and-nitriles/
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-carboxylic-acids-and-nitriles/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://www.rsc.org/suppdata/c7/gc/c7gc02983g/c7gc02983g1.pdf
https://en.wikipedia.org/wiki/Quinolinic_acid
https://www.benchchem.com/product/b1215119#spectroscopic-data-for-2-3-quinolinedicarboxylic-acid
https://www.benchchem.com/product/b1215119#spectroscopic-data-for-2-3-quinolinedicarboxylic-acid
https://www.benchchem.com/product/b1215119#spectroscopic-data-for-2-3-quinolinedicarboxylic-acid
https://www.benchchem.com/product/b1215119#spectroscopic-data-for-2-3-quinolinedicarboxylic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1215119?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

